2-Bromo-4,5-dimethyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-4,5-dimethyloxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic molecule that contains a bromine atom and two methyl groups attached to an oxazole ring. The synthesis method of 2-Bromo-4,5-dimethyloxazole involves several steps and requires specific reagents and conditions.
Scientific Research Applications
Organic Synthesis and Catalysis
2-Bromo-4,5-dimethyloxazole has been utilized in the synthesis and characterization of novel chemical complexes and ligands, demonstrating its versatility in organic synthesis and catalysis:
- Synthesis of Bisoxazolines- and Pybox-Copper(II) Complexes : It has been used in the creation of binuclear and mononuclear complexes that are efficient in catalyzing α-amination of ketones and esters, showcasing an environmentally benign method with water as the only byproduct (Jia et al., 2014).
- Thermal Rearrangement to 2-Bromoisocyanates : A study demonstrated the thermally induced rearrangement of 2-bromo-4-substituted oxazolines into 2-bromoisocyanates, achieving high selectivity and yields (Foltz et al., 2008).
- Direct Coupling with N-Heterocyclic Carbenes : Research showed the coupling of 2-bromo-4,4-dimethyloxazoline with 1-mesityl imidazole, leading to a new class of C−N donor ligands for homogeneous catalysis (César et al., 2002).
Material Science and Coordination Chemistry
The compound has also found applications in the development of materials and coordination chemistry:
- Synthesis of Organotellurium Compounds : A series of novel low-valent organotellurium compounds incorporating 2-[1-(3,5-dimethylphenyl)-2-naphthyl]-4,5-dihydro-4,4-dimethyloxazole were synthesized, highlighting the influence of steric effects and Te···N intramolecular nonbonded interactions on stabilization (Kandasamy et al., 2003).
Biochemical Processes
While the specific use of 2-Bromo-4,5-dimethyloxazole in biochemical processes was not directly found in the provided research articles, compounds with similar structures have been studied for their metabolic pathways, highlighting the broader interest in oxazole derivatives in biochemical research:
- Metabolic Pathways of Psychoactive Designer Drugs : A study on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) elucidated its metabolic pathways in humans, illustrating the relevance of brominated oxazole derivatives in pharmacological studies (Carmo et al., 2005).
properties
IUPAC Name |
2-bromo-4,5-dimethyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-3-4(2)8-5(6)7-3/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVISYCNCKXBLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622352 |
Source
|
Record name | 2-Bromo-4,5-dimethyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-dimethyloxazole | |
CAS RN |
1240612-08-1 |
Source
|
Record name | 2-Bromo-4,5-dimethyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4,5-dimethyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.